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Executive Summary
WD40-repeat protein 5 (WDR5) has emerged as a critical scaffold protein and a central hub in

the intricate network of epigenetic regulation. Primarily recognized as a core component of the

Mixed Lineage Leukemia (MLL) and Set1 histone methyltransferase (HMT) complexes, WDR5

plays an indispensable role in the methylation of histone H3 at lysine 4 (H3K4), a hallmark of

active gene transcription.[1][2] Its functions extend beyond this canonical role, implicating it in

chromatin remodeling, the regulation of transcription factors such as MYC, and the control of

gene expression programs essential for development, pluripotency, and oncogenesis.[3][4][5]

This technical guide provides an in-depth exploration of the core functions of WDR5 in

epigenetic regulation, presenting key quantitative data, detailed experimental protocols, and

visual representations of its associated pathways to support researchers and professionals in

drug development.

Core Function: A Scaffold for Histone H3K4
Methylation
WDR5 is a highly conserved protein characterized by a seven-bladed β-propeller structure

formed by its WD40 repeats.[3] This structure provides a platform for multiple protein-protein

interactions, positioning WDR5 as a crucial scaffolding component within several epigenetic

"writer" complexes.[6]
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The MLL/SET1 Complexes: The Engine of H3K4
Methylation
WDR5 is an essential subunit of the MLL1-4 and SET1A/B histone methyltransferase

complexes.[1][7] These complexes are responsible for mono-, di-, and trimethylation of H3K4.

[3] The core functional unit of these complexes, often referred to as the WRAD complex,

consists of WDR5, Retinoblastoma Binding Protein 5 (RBBP5), Absent, Small, or Homeotic-2

Like (ASH2L), and Dumpy-30 (DPY30).[2][8] While the MLL/SET1 proteins contain the catalytic

SET domain, their enzymatic activity is minimal in isolation and is dramatically enhanced upon

assembly with the WRAD components.[1][2]

WDR5's primary role within this complex is to bind to the histone H3 tail, presenting the K4

residue for methylation by the catalytic subunit.[9][10] It achieves this by recognizing the N-

terminal region of histone H3.[6][10] Interestingly, WDR5 itself does not directly "read" the

methylation state of H3K4 but rather acts as a presenter to facilitate the sequential methylation

process.[9]

Interaction with Transcription Factors and Other
Regulators
Beyond its role in the HMT complexes, WDR5 interacts with a variety of other proteins to

regulate gene expression. A notable example is its interaction with the oncoprotein transcription

factor MYC. WDR5 binds to the MYC box IIIb (MBIIIb) motif of MYC, facilitating MYC's

recruitment to chromatin at a specific subset of its target genes, particularly those involved in

protein synthesis and biomass accumulation.[2][7][11] This interaction is critical for MYC-driven

tumorigenesis.[7][12]

WDR5 also associates with other chromatin-modifying enzymes and transcription factors,

including:

Chromatin Remodelers: WDR5 interacts with the chromatin remodeling enzyme CHD8.[11]

Histone Deacetylases (HDACs): It can be found in complexes with HDAC1 and HDAC2.

Transcription Factors: Besides MYC, WDR5 interacts with transcription factors like Oct4,

playing a role in maintaining embryonic stem cell pluripotency.[4][5]
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Quantitative Data on WDR5 Interactions
The following tables summarize key quantitative data regarding the binding affinities of WDR5

with its various interaction partners and the potency of small molecule inhibitors that target

these interactions.

Table 1: Binding Affinities of WDR5 with Peptides

Interacting Peptide
Dissociation Constant (Kd)
/ Inhibition Constant (Ki)

Method

Histone H3 (unmodified) 3.3 ± 0.2 µM (Kd)
Isothermal Titration

Calorimetry (ITC)

Histone H3K4me1 8.7 ± 0.3 µM (Kd)
Isothermal Titration

Calorimetry (ITC)

Histone H3K4me2 1.02 ± 0.05 µM (Kd)
Isothermal Titration

Calorimetry (ITC)

Histone H3K4me3 7.8 ± 0.2 µM (Kd)
Isothermal Titration

Calorimetry (ITC)

MLL1 peptide (Ac-ARA-NH2) 120 nM (Ki) Fluorescence Polarization

Histone H3 peptide (Ac-ART-

NH2)
20 nM (Ki) Fluorescence Polarization

RBBP5 peptide ~2 µM (Kd)
Isothermal Titration

Calorimetry (ITC)

Data compiled from references[9][10][13][14].

Table 2: Potency of Small Molecule Inhibitors Targeting the WDR5-MLL Interaction
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Inhibitor Binding Affinity (Kd) / IC50 Method

OICR-9429 24 nM (Kd) Biacore

OICR-9429 52 nM (Kd)
Isothermal Titration

Calorimetry (ITC)

OICR-9429 < 1 µM (IC50 in cells) Cellular Assay

MM-401 450 nM (Kd) Not Specified

MM-589 < 1 nM (Ki) Not Specified

Data compiled from references[15][16][17].

Signaling and Interaction Pathways
The central role of WDR5 in epigenetic regulation is visually represented in the following

diagrams, illustrating its position within key cellular pathways.
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Figure 1. WDR5 as a core component of the MLL/SET1 HMT complex.
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Figure 2. WDR5 interaction with MYC promotes tumorigenesis.

Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the

function of WDR5.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq) for WDR5
This protocol is adapted for transcription factors and co-factors and can be optimized for

specific cell types and antibodies.[18][19][20]
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Objective: To identify the genome-wide binding sites of WDR5.

Materials:

Cells of interest (e.g., 1x10^7 cells per IP)

Formaldehyde (37%)

Glycine

PBS (phosphate-buffered saline), ice-cold

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Sonavis (or other sonicator)

WDR5-specific antibody (ChIP-grade)

IgG control antibody

Protein A/G magnetic beads

Wash Buffers (low salt, high salt, LiCl)

Elution Buffer

RNase A

Proteinase K

DNA purification kit

NGS library preparation kit

Protocol:

Cross-linking:

Harvest cells and resuspend in PBS.
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Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10

minutes with gentle rotation to cross-link proteins to DNA.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM

and incubate for 5 minutes.

Wash cells twice with ice-cold PBS.

Cell Lysis and Chromatin Shearing:

Resuspend the cell pellet in Lysis Buffer and incubate on ice.

Sonicate the lysate to shear chromatin to an average size of 200-600 bp. Optimization of

sonication conditions is critical.

Centrifuge to pellet cell debris and collect the supernatant containing the sheared

chromatin.

Immunoprecipitation:

Pre-clear the chromatin by incubating with Protein A/G beads to reduce non-specific

binding.

Incubate the pre-cleared chromatin with the WDR5-specific antibody or IgG control

overnight at 4°C with rotation.

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

Washes:

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl

wash buffer to remove non-specifically bound proteins.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads using Elution Buffer.
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Reverse the cross-links by incubating at 65°C for several hours in the presence of high

salt.

Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.

DNA Purification and Library Preparation:

Purify the DNA using a DNA purification kit.

Prepare the DNA library for next-generation sequencing according to the manufacturer's

protocol.
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Figure 3. Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
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Co-Immunoprecipitation (Co-IP) for WDR5 and
Interacting Proteins
This protocol is a general guideline for identifying protein-protein interactions with WDR5.[21]

[22][23]

Objective: To determine if a specific protein interacts with WDR5 in vivo.

Materials:

Cells expressing the proteins of interest

Co-IP Lysis/Wash Buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors

Antibody against the "bait" protein (e.g., WDR5 or the putative interactor)

IgG control antibody

Protein A/G magnetic beads

SDS-PAGE and Western blotting reagents

Protocol:

Cell Lysis:

Harvest and wash cells.

Lyse cells in ice-cold Co-IP Lysis Buffer.

Centrifuge to pellet debris and collect the supernatant (protein lysate).

Pre-clearing:

Incubate the lysate with Protein A/G beads to reduce non-specific binding.

Immunoprecipitation:

Incubate the pre-cleared lysate with the "bait" antibody or IgG control overnight at 4°C.
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Add Protein A/G beads to capture the antibody-protein complexes.

Washes:

Wash the beads several times with Co-IP Wash Buffer to remove unbound proteins.

Elution:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analysis:

Separate the eluted proteins by SDS-PAGE.

Perform a Western blot using an antibody against the "prey" protein (the putative

interactor) to detect its presence in the immunoprecipitated complex.

In Vitro Histone Methyltransferase (HMT) Assay
This is a radioactive filter-based assay to measure the enzymatic activity of the WDR5-

containing MLL complex.[24]

Objective: To quantify the H3K4 methyltransferase activity of the reconstituted MLL complex

and assess the effect of inhibitors.

Materials:

Recombinant MLL core complex components (WDR5, MLL catalytic domain, RBBP5,

ASH2L)

Histone H3 peptide substrate

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

P81 phosphocellulose paper

Scintillation counter and fluid
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Protocol:

Reaction Setup:

In a microfuge tube, combine the assay buffer, recombinant MLL complex components,

and the histone H3 peptide substrate.

To test inhibitors, pre-incubate the complex with the compound before adding the

substrate.

Initiate Reaction:

Start the reaction by adding ³H-SAM.

Incubate at 30°C for a defined period (e.g., 60 minutes).

Stop Reaction and Spotting:

Stop the reaction by spotting a portion of the reaction mixture onto the P81

phosphocellulose paper.

Washing:

Wash the P81 paper several times in a suitable buffer (e.g., 50 mM sodium bicarbonate,

pH 9.0) to remove unincorporated ³H-SAM.

Perform a final wash with acetone and let the paper dry.

Quantification:

Place the dried P81 paper in a scintillation vial with scintillation fluid.

Measure the amount of incorporated ³H-methyl groups using a scintillation counter.

WDR5 in Drug Development
The critical role of WDR5 in various cancers, particularly those driven by MLL rearrangements

or MYC overexpression, has made it an attractive therapeutic target.[1][25] The development of
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small molecule inhibitors that disrupt the WDR5-MLL interaction has shown promise in

preclinical studies.[25] These inhibitors, such as OICR-9429 and MM-589, bind to the "WIN"

(WDR5-interacting) site on WDR5, a pocket that recognizes an arginine-containing motif

present in both MLL and histone H3.[16][17] By blocking this interaction, these compounds

inhibit the H3K4 methyltransferase activity of the MLL complex, leading to the downregulation

of oncogenic gene expression and subsequent cancer cell death.[25]

Furthermore, targeting the interaction between WDR5 and MYC at the "WBM" (WDR5-binding

motif) site presents another promising avenue for cancer therapy.[2][11]

Conclusion
WDR5 stands as a pivotal regulator of the epigenetic landscape, with its functions extending

from the fundamental process of histone methylation to the intricate control of oncogenic

transcription programs. Its well-defined structure and critical protein-protein interaction domains

make it a druggable target with significant therapeutic potential. The data, protocols, and

pathway diagrams presented in this guide offer a comprehensive resource for researchers and

drug development professionals seeking to further unravel the complexities of WDR5 function

and exploit its therapeutic vulnerabilities. Continued investigation into the diverse roles of

WDR5 will undoubtedly yield new insights into epigenetic regulation and pave the way for novel

therapeutic strategies against a range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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